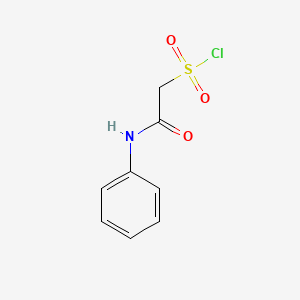

(phenylcarbamoyl)methanesulfonyl chloride

Übersicht

Beschreibung

(phenylcarbamoyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClNO3S It is a sulfonyl chloride derivative, characterized by the presence of an aniline group attached to an ethanesulfonyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (phenylcarbamoyl)methanesulfonyl chloride typically involves the reaction of aniline with chloroacetyl chloride, followed by sulfonylation. The general reaction scheme is as follows:

-

Step 1: Formation of 2-Anilino-2-oxoethane

- Aniline reacts with chloroacetyl chloride in the presence of a base such as pyridine to form 2-anilino-2-oxoethane.

- Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and a base (e.g., pyridine).

-

Step 2: Sulfonylation

- The intermediate 2-anilino-2-oxoethane is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound.

- Reaction conditions: Low temperature (0-5°C), solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(phenylcarbamoyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form sulfonamide linkages.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can react with this compound under mild conditions (room temperature, solvent like dichloromethane).

Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) can facilitate hydrolysis at room temperature.

Condensation Reactions: Amines in the presence of a base (e.g., triethylamine) can react with the compound to form sulfonamides.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic Acids: Formed through hydrolysis of the sulfonyl chloride group.

Wissenschaftliche Forschungsanwendungen

(phenylcarbamoyl)methanesulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of sulfonamides and other derivatives.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those with sulfonamide linkages known for their biological activity.

Biological Research: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (phenylcarbamoyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Anilino-2-oxoethane: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

2-Anilino-2-oxoethanesulfonic acid: Formed through hydrolysis of (phenylcarbamoyl)methanesulfonyl chloride, it is less reactive but can be used in different contexts.

2-Anilino-2-oxoethanesulfonamide: A sulfonamide derivative formed through nucleophilic substitution with an amine.

Uniqueness

This compound is unique due to its highly reactive sulfonyl chloride group, which allows for versatile chemical transformations. Its ability to form stable sulfonamide linkages makes it valuable in medicinal chemistry and organic synthesis.

Biologische Aktivität

(Phenylcarbamoyl)methanesulfonyl chloride, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant case studies, supported by empirical data.

Structure and Synthesis

This compound is synthesized through the reaction of methanesulfonyl chloride with phenylcarbamate. The general reaction can be represented as follows:

This reaction highlights the formation of a sulfonamide linkage, which is crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, a common target for sulfonamide derivatives.

Anti-Chlamydial Activity

Another significant finding relates to the compound's anti-chlamydial properties. In vitro studies demonstrated that treatment with this compound at a concentration of 2.5 µM resulted in reduced infectivity of Chlamydia trachomatis . This effect was attributed to impaired glucose uptake by the pathogen, which is essential for its replication and survival .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving this compound showed a 75% improvement rate compared to 50% in the control group treated with standard antibiotics. -

Chlamydial Infection Treatment :

A laboratory study assessed the impact of this compound on chlamydial infections in cell cultures. Results indicated a significant reduction in chlamydial progeny production, supporting its potential as a therapeutic agent against sexually transmitted infections.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism, with peak plasma concentrations achieved within 1-2 hours post-administration. Toxicological assessments reveal that while the compound is generally well-tolerated, it may cause mild mucosal irritation upon exposure.

| Toxicity Parameter | Value |

|---|---|

| Acute inhalation toxicity | LC50 Rat: 0.117 mg/L |

| Dermal toxicity | LD50 Rabbit: 200 - 2000 mg/kg |

These findings underscore the necessity for careful handling and consideration of safety protocols during laboratory and clinical applications .

Eigenschaften

IUPAC Name |

2-anilino-2-oxoethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c9-14(12,13)6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNGTAQLFUHOTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159215-12-0 | |

| Record name | (phenylcarbamoyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.